![molecular formula C16H13N3 B13111431 2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)
2-([2,2'-Bipyridin]-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([2,2’-Bipyridin]-5-yl)aniline is an organic compound that features a bipyridine moiety attached to an aniline group. This compound is of interest due to its unique structural properties, which make it a valuable ligand in coordination chemistry and a potential candidate for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2,2’-Bipyridin]-5-yl)aniline typically involves the coupling of 2,2’-bipyridine with aniline derivatives. One common method is the palladium-catalyzed C-H arylation of unprotected anilines, which allows for the direct functionalization of the aryl ring without the need for N-protection . This method involves the use of a palladium catalyst and a cooperating ligand, such as [2,2’-bipyridin]-6(1H)-one, to drive the chemoselectivity and regioselectivity of the reaction .
Industrial Production Methods
Industrial production of 2-([2,2’-Bipyridin]-5-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable methods, such as using recyclable catalysts and solvents, is an area of ongoing research.
Analyse Des Réactions Chimiques
Types of Reactions
2-([2,2’-Bipyridin]-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bipyridine moiety to its corresponding dihydro form.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline group can yield nitroaniline derivatives, while oxidation can produce quinone derivatives.
Applications De Recherche Scientifique
2-([2,2’-Bipyridin]-5-yl)aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-([2,2’-Bipyridin]-5-yl)aniline exerts its effects involves its ability to coordinate with metal ions and interact with biological molecules. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with transition metals. These metal complexes can then participate in various catalytic and redox reactions, influencing molecular pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A closely related compound that also acts as a bidentate ligand but lacks the aniline group.
Phenylpyridine: Another similar compound with a pyridine moiety attached to a phenyl group.
Uniqueness
2-([2,2’-Bipyridin]-5-yl)aniline is unique due to the presence of both the bipyridine and aniline moieties, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of reactions and form more diverse complexes compared to its individual components .
Propriétés
Formule moléculaire |
C16H13N3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-(6-pyridin-2-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C16H13N3/c17-14-6-2-1-5-13(14)12-8-9-16(19-11-12)15-7-3-4-10-18-15/h1-11H,17H2 |
Clé InChI |
APCIGQKBXHEBKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C3=CC=CC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


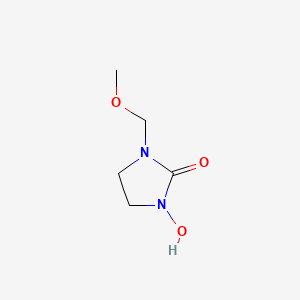
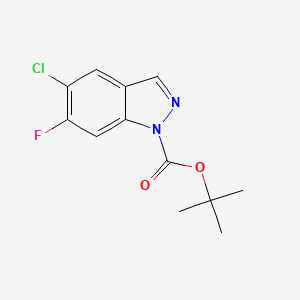
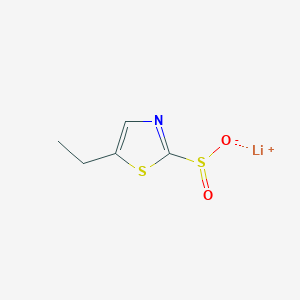

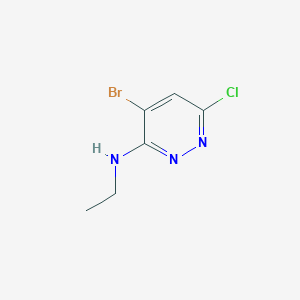

![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
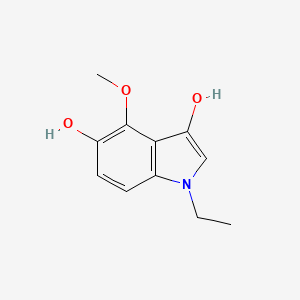
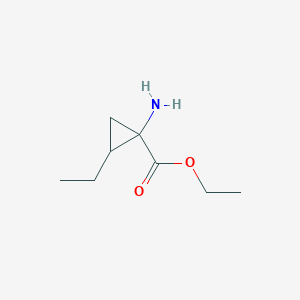
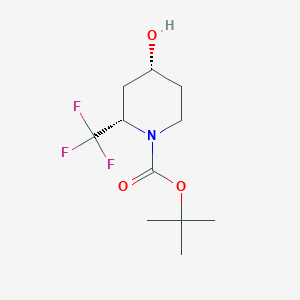

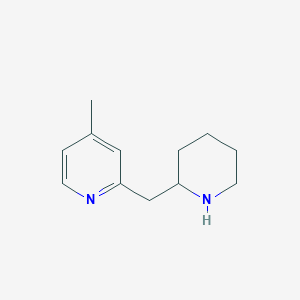
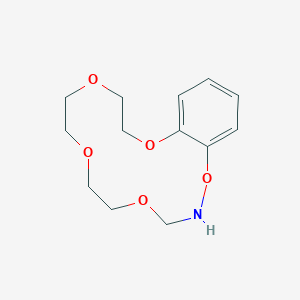
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13111420.png)
